4-Chloro-5-methoxy-7-iodoisoindolinone
Description
4-Chloro-5-methoxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a fused bicyclic aromatic core substituted with chlorine (position 4), methoxy (position 5), and iodine (position 7). The iodine substituent distinguishes it from many analogs, as heavier halogens often influence electronic properties, metabolic stability, and binding affinity in biological systems.
Properties
Molecular Formula |
C9H7ClINO2 |
|---|---|
Molecular Weight |
323.51 g/mol |
IUPAC Name |
4-chloro-7-iodo-5-methoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H7ClINO2/c1-14-6-2-5(11)7-4(8(6)10)3-12-9(7)13/h2H,3H2,1H3,(H,12,13) |
InChI Key |
IPWMYAMKLXOYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1Cl)CNC2=O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Indoles and Isoindolinones
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): This indole derivative shares a chlorine substituent but differs in core structure (indole vs. isoindolinone) and substitution positions.
- 4-Chloro-7-methoxyquinazolin-6-yl acetate monohydrochloride: A quinazoline-based compound with chloro and methoxy groups. Quinazolines are planar heterocycles with established roles as kinase inhibitors, whereas isoindolinones exhibit varied bioactivity depending on substituent positioning .
Methoxylated Derivatives
Iodinated Heterocycles
Limited iodinated analogs are described in the evidence, but iodine’s bulkiness and polarizability could enhance binding to hydrophobic protein pockets or improve radiopharmaceutical utility compared to chloro or fluoro analogs.
Physicochemical and Pharmacological Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The isoindolinone core may offer improved metabolic stability over indoles due to reduced aromatic oxidation .
- Iodine’s presence could enhance lipophilicity (logP) compared to chloro or methoxy analogs, impacting bioavailability .
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